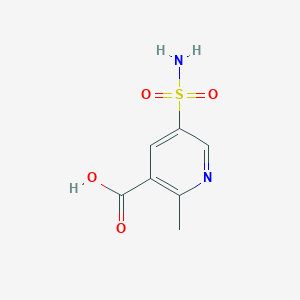

2-Methyl-5-sulfamoylpyridine-3-carboxylic acid

描述

属性

IUPAC Name |

2-methyl-5-sulfamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-4-6(7(10)11)2-5(3-9-4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHVUIANSRKQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methyl-5-sulfamoylpyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biochemical pathways. The compound has been studied for its:

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, likely due to its ability to inhibit bacterial growth by disrupting metabolic processes.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can be significant in the context of diseases where these enzymes play a critical role.

Biological Activity Data

The table below summarizes some key findings regarding the biological activity of this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzyme inhibition | Inhibition of carbonic anhydrase |

Case Study 1: Antimicrobial Activity

In a study conducted on various bacterial strains, this compound demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was determined for several strains, revealing that the compound effectively inhibited growth at concentrations as low as 50 µg/mL against E. coli and Staphylococcus aureus.

Case Study 2: Anti-inflammatory Potential

Another study investigated the compound's anti-inflammatory effects using an animal model. Mice treated with this compound showed a marked decrease in inflammatory markers compared to the control group. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity. For instance, modifications to the sulfonamide group have been explored to improve potency and selectivity against target enzymes.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxylic acids, including 2-methyl-5-sulfamoylpyridine-3-carboxylic acid, exhibit antimicrobial properties. These compounds can act as effective agents against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal medications .

Anti-Acne Agents

Pyridine carboxylic acids have been noted for their utility in dermatological treatments, particularly as anti-acne agents. The specific compound under discussion has shown promise in formulations aimed at treating acne vulgaris due to its ability to inhibit bacterial growth on the skin .

Drug Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for further chemical modifications, which can lead to the creation of more complex drug molecules. This versatility is crucial in medicinal chemistry for developing new therapeutic agents .

Agrochemical Applications

Herbicides and Pesticides

this compound and its derivatives are being explored for use in agrochemicals, particularly as herbicides and pesticides. Their ability to interfere with specific biochemical pathways in plants and pests can lead to effective weed and pest management solutions .

Biochemical Research

Enzyme Inhibition Studies

This compound has potential applications in biochemical research, particularly in studying enzyme inhibitors. Its structural characteristics allow it to interact with various enzymes, making it a useful tool for probing enzyme activity and developing inhibitors for therapeutic purposes.

Biological Assays

As a probe for biological assays, this compound can be utilized to investigate cellular processes or as a marker in various biological experiments. Its reactivity and specificity can help elucidate mechanisms of action within biological systems.

-

Antimicrobial Efficacy Study

A study demonstrated that derivatives of pyridine carboxylic acids exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfonamide position significantly enhanced efficacy, suggesting a promising avenue for drug development targeting resistant strains. -

Herbicide Development Research

Research conducted on the herbicidal properties of pyridine derivatives showed that compounds similar to this compound effectively inhibited growth in several weed species, leading to their consideration as potential candidates for new herbicide formulations.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-methyl-5-sulfamoylpyridine-3-carboxylic acid with five structurally related pyridine or heterocyclic carboxylic acid derivatives, based on substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Sulfamoyl vs. Halogen/Other Groups: The sulfamoyl group in this compound is electron-withdrawing and may enhance hydrogen-bonding capacity compared to the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid or the methyl group in 5-methylnicotinic acid .

Carboxylic Acid Positioning: The carboxylic acid at position 3 is conserved across most compounds, suggesting shared roles in metal chelation or binding to biological targets. However, 1-methyl-5-oxopyrrolidine-3-carboxylic acid features a non-aromatic pyrrolidine ring, reducing aromatic stabilization and altering solubility.

In contrast, the sulfamoyl group in the target compound may confer resistance to enzymatic degradation compared to hydroxypyridine derivatives .

准备方法

Oxidation of Alkylpyridines to Pyridine Carboxylic Acids

A key step in the synthesis is the oxidation of alkylpyridine derivatives to the corresponding pyridine carboxylic acids. According to US Patent US8575350B2, oxidation is carried out using:

- Oxidizing agent: Oxygen or oxygen source.

- Catalyst: Vanadia-based catalyst supported on materials such as silica, alumina, or titanium oxide, with metalloid additives (e.g., boron, silicon, antimony).

- Reaction conditions: Liquid or vapor phase oxidation at temperatures around 320°C, with controlled weight hour space velocity (WHSV) between 0.01 to 2.0 hr⁻¹.

- Isolation: The product is isolated by scrubbing or extraction using solvents like water, methanol, ethanol, and others, followed by activated carbon treatment, filtration, crystallization, and drying.

This method is scalable for industrial production and ensures high conversion and selectivity for pyridine carboxylic acids, including derivatives with methyl substituents at various positions.

| Parameter | Details |

|---|---|

| Catalyst | Vanadia-based with metalloid additives |

| Temperature | ~320°C |

| WHSV | 0.01 to 2.0 hr⁻¹ (preferably 0.02-0.75) |

| Solvents for Isolation | Water, methanol, ethanol, acetone, etc. |

| Product Purification | Activated carbon treatment, filtration, crystallization |

| Yield & Selectivity | Up to 90% selectivity, >90% conversion |

Sulfamoylation of Pyridine Derivatives

The introduction of the sulfamoyl group (-SO2NH2) onto the pyridine ring, particularly at the 5-position, is a crucial step. While direct sulfamoylation methods specific to 2-Methyl-5-sulfamoylpyridine-3-carboxylic acid are not extensively detailed in the publicly available literature, general sulfamoylation techniques include:

- Reaction of amine or hydroxyl groups on heterocycles with sulfamoyl chloride or sulfamoylating agents under mild conditions.

- Use of protecting groups to achieve regioselectivity.

- Post-functionalization oxidation or hydrolysis steps to yield the sulfamoyl acid.

Due to the structural similarity, methods applied to related compounds such as 2-Methyl-5-sulfamoylfuran-3-carboxylic acid may provide insights.

Synthesis via Isoxazole and Related Heterocycles (Alternative Routes)

Some patents describe preparation of related sulfamoyl-containing heterocycles via esters of amino-substituted isoxazole carboxylic acids, which can be transformed into sulfamoylpyridine derivatives through ring transformations and functional group modifications.

- Esterification of amino-isoxazole carboxylic acids.

- Conversion of amino groups to sulfamoyl groups.

- Transesterification reactions to obtain desired acid forms.

These methods involve multi-step organic synthesis with careful control of reaction conditions to preserve functional group integrity.

Summary Table of Preparation Methods

Research Findings and Analysis

- The oxidation process for alkylpyridines is well-established and industrially viable, with catalyst supports and metalloid additives playing a crucial role in activity and selectivity.

- The sulfamoylation step is less documented specifically for this compound but can be extrapolated from sulfamoylation of related heterocycles and sulfonamide chemistry.

- Alternative synthetic routes involving isoxazole esters provide a versatile platform for preparing sulfamoyl-containing heterocycles, which can be transformed into the target compound.

- Purification techniques such as activated carbon treatment, crystallization, and solvent extraction are critical for obtaining high purity products suitable for pharmaceutical applications.

常见问题

Q. Table 1: Key Reaction Conditions from Literature

| Precursor | Oxidizing Agent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methoxy-2-methylpyridine | KMnO₄ | 90–95°C | 3 hr | 47% |

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic

Structural confirmation relies on ¹H NMR and elemental analysis . For instance, NMR spectra should show characteristic peaks: a singlet for the methyl group (~δ 2.5 ppm), aromatic protons in the pyridine ring (δ 7.4–8.3 ppm), and a broad peak for the carboxylic acid proton (~δ 9.8 ppm). Elemental analysis (e.g., C, H, N) must align with theoretical values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) .

What methodologies are recommended for optimizing the yield of this compound in oxidation reactions?

Advanced

Yield optimization requires:

- Stoichiometric control : Excess KMnO₄ (4.4 equivalents) ensures complete oxidation of methyl groups.

- Temperature modulation : Maintaining 90–95°C prevents side reactions (e.g., over-oxidation).

- Isolation techniques : Acidifying the filtrate to pH 4 post-oxidation enhances crystallization. In one study, adjusting these parameters increased yields to 84% for analogous compounds .

How should discrepancies in reported physical properties (e.g., melting points) of this compound be addressed?

Advanced

Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

- Reproducibility checks : Repeating synthesis under standardized conditions.

- Purification validation : Using HPLC (≥98% purity threshold) to confirm homogeneity.

- Crystallography : Single-crystal X-ray diffraction resolves polymorphic ambiguities .

What strategies are effective in achieving regioselective sulfamoylation during the synthesis of pyridinecarboxylic acid derivatives?

Advanced

Regioselectivity is controlled via:

- Directing groups : Electron-withdrawing groups (e.g., -COOH) orient sulfamoylation to the para position.

- Metal catalysis : Pd-mediated C–H activation enables selective functionalization at the 5-position .

What are the critical considerations for ensuring the stability of this compound during storage and handling?

Q. Basic

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Handling : Avoid heat/sparks (decomposes above 250°C) and use PPE to minimize exposure .

Which purification techniques are most suitable for isolating this compound from complex reaction mixtures?

Q. Advanced

- Copper salt precipitation : Effective for removing unreacted precursors (e.g., 84% purity achieved via copper complex filtration) .

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients for small-scale purification.

How can high-performance liquid chromatography (HPLC) methods be validated for assessing the purity of this compound?

Q. Advanced

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Validation parameters : Linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ (<0.1 µg/mL) .

What analytical approaches are used to resolve stereochemical ambiguities in derivatives of this compound?

Q. Advanced

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA.

- Circular dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

How do variations in pH during synthesis impact the solubility and reactivity of this compound intermediates?

Q. Advanced

- Low pH (≤3) : Protonates the carboxylic acid group, reducing solubility and facilitating precipitation.

- High pH (≥9) : Deprotonates the sulfamoyl group, increasing reactivity toward electrophiles. Optimize at pH 4–6 for balanced solubility/stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。